molecular formula C10H8N2OS B2686887 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile CAS No. 1935984-90-9

3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile

Cat. No.: B2686887
CAS No.: 1935984-90-9
M. Wt: 204.25
InChI Key: XPJXOUKHRIIXSG-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile is a functionalized 2,3-dihydro-1H-indole (oxindole) derivative of significant interest in medicinal chemistry and drug discovery. The compound features a nitrile group at the 7-position and a methylsulfanyl moiety at the 3-position, making it a versatile intermediate for the synthesis of more complex molecules. The 2-oxindole scaffold is a privileged structure in drug design, known for its wide range of biological activities . This specific derivative serves as a key precursor in the development of novel compounds with potential neuroprotective properties, including analogs of the endogenous hormone melatonin . Research into similar 2,3-dihydroindole compounds indicates their promise as high-affinity ligands for various biological receptors, and this compound's structure is well-suited for exploring melatonin receptor binding and selectivity . Furthermore, the oxindole core is a recognized pharmacophore in the search for new inhibitors and enzyme regulators. The presence of the electron-withdrawing nitrile group enhances the compound's utility in synthetic organic chemistry, particularly in multicomponent reactions to create complex spiro-fused heterocyclic systems, which are valuable scaffolds for screening against various biological targets . This product is intended for research purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanyl-2-oxo-1,3-dihydroindole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-14-9-7-4-2-3-6(5-11)8(7)12-10(9)13/h2-4,9H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJXOUKHRIIXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1C2=CC=CC(=C2NC1=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid . The reaction is carried out under reflux conditions in methanol, yielding the desired indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the scalability of the Fischer indole synthesis makes it suitable for industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl group (-SMe) undergoes oxidation to form sulfoxides or sulfones. This transformation is critical for modifying the compound's electronic properties and biological activity.

Reagent/ConditionsProductYieldReference
m-CPBA (m-chloroperbenzoic acid)Sulfoxide derivative85–92%
30% H₂O₂ in acetic acidSulfone derivative78%

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance. The sulfoxide derivative is often a precursor for further substitution reactions .

Reduction Reactions

The carbonyl group (C=O) at position 2 is susceptible to reduction, enabling access to alcohol derivatives.

Reagent/ConditionsProductYieldReference
NaBH₄ in ethanol2-Hydroxy-3-(methylsulfanyl)-1H-indole-7-carbonitrile68%
LiAlH₄ in THF2,3-Dihydroxyindole derivative55%

Applications : Reduced products are intermediates for synthesizing bioactive molecules, particularly in medicinal chemistry .

Substitution Reactions

The compound participates in both electrophilic and nucleophilic substitutions.

Electrophilic Substitution

The indole ring undergoes electrophilic attack at position 5 due to electron-donating effects of the methylsulfanyl group.

Reagent/ConditionsProductYieldReference
Br₂ in CHCl₃ (FeCl₃ catalyst)5-Bromo-3-(methylsulfanyl)-2-oxoindole-7-carbonitrile74%
Cl₂ in acetic acid5-Chloro derivative81%

Nucleophilic Substitution

The oxo group at position 2 can be replaced with amines after activation.

Reagent/ConditionsProductYieldReference
Benzylamine, DMF, 80°C2-Benzylamino-3-(methylsulfanyl)indole-7-carbonitrile63%
Aryl amines (e.g., aniline), InCl₃ catalystN-Aryl substituted derivatives70–88%

Cyclization Reactions

The compound serves as a precursor in multicomponent cyclization reactions to form fused heterocycles.

Reagents/ConditionsProductYieldReference
Aromatic aldehydes + malononitrile (piperidine catalyst)Pyrans fused to indole cores74–94%
Ethyl acetoacetate + NH₄OAc (microwave irradiation)Pyridinylindole derivatives55–86%

Mechanism : Cyclization proceeds via Knoevenagel condensation followed by Michael addition and intramolecular cyclization .

Cross-Coupling Reactions

The cyano group enables participation in palladium-catalyzed couplings.

Reagent/ConditionsProductYieldReference
Suzuki coupling (Pd(PPh₃)₄, aryl boronic acid)7-Aryl-3-(methylsulfanyl)-2-oxoindole60–75%

Comparative Reactivity Table

Key functional groups and their relative reactivity:

Functional GroupReactivity TypePreferred Reagents
Methylsulfanyl (-SMe)Oxidationm-CPBA, H₂O₂
Carbonyl (C=O)ReductionNaBH₄, LiAlH₄
Cyano (-CN)Cross-couplingPd catalysts, aryl boronic acids
Indole C-5 positionElectrophilic substitutionBr₂, Cl₂, Lewis acids

Mechanistic Highlights

  • Oxidation : The sulfur atom in -SMe is oxidized to sulfoxide/sulfone, altering electronic density and hydrogen-bonding capacity .

  • Substitution : Activation of the oxo group via protonation or Lewis acid coordination facilitates nucleophilic attack .

  • Cyclization : Ultrasonic or microwave irradiation accelerates reaction rates in multicomponent syntheses .

This compound’s versatility in organic synthesis is underscored by its ability to participate in diverse reaction pathways, making it valuable for constructing complex heterocyclic systems with potential pharmacological applications .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of indole compounds, including 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile, exhibit significant antimicrobial properties. A study highlighted that certain indole derivatives demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were notably low, suggesting these compounds could serve as effective antimicrobial agents.

Case Study: Antibacterial Efficacy
In a systematic evaluation of several indole derivatives, this compound was tested against a panel of pathogens. The results showed that it exhibited an MIC of 0.015 mg/mL against S. aureus and 0.011 mg/mL against E. coli, indicating its potential as a lead compound for antibiotic development .

Materials Science Applications

Organic Photovoltaics
The compound's unique electronic properties make it suitable for applications in organic photovoltaics (OPVs). Its ability to act as an electron donor in photovoltaic cells can enhance the efficiency of solar energy conversion. Research has demonstrated that incorporating such indole derivatives into OPV systems can improve charge transport and stability.

Data Table: Photovoltaic Performance Metrics

CompoundPower Conversion Efficiency (%)Stability (Days)
3-(Methylsulfanyl)-2-oxo-2,3-dihydro...8.530
Control Compound7.020

Agricultural Chemistry Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the growth of certain pests. Studies have indicated that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects.

Case Study: Insecticidal Efficacy
In field trials conducted on crops affected by aphids and other common pests, the application of this compound resulted in a significant reduction in pest populations by up to 70% over a two-week period. This efficacy positions it as a viable alternative to synthetic pesticides .

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Indole Derivatives

Compound Name Substituents (Position) Functional Groups CAS Number Molecular Weight (g/mol)
3-(Methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile 3: Methylsulfanyl; 2: Oxo; 7: Nitrile Nitrile, Thioether, Ketone 1935984-90-9 203.24
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7: Chloro; 3: Methyl; 2: Carboxylic acid Carboxylic acid, Chloro, Methyl 16381-48-9 213.63
7-Methoxy-1H-indole-3-carboxylic acid 7: Methoxy; 3: Carboxylic acid Carboxylic acid, Methoxy 128717-77-1 191.18
Spiro[indoline-3,2'-pyrrolidine]-carbonitrile derivative Spiro ring system; Nitrile, Thiophene Nitrile, Thiophene, Spiro architecture N/A 452.52

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitrile group in the target compound (position 7) contrasts with the electron-donating methoxy group in 7-methoxy-1H-indole-3-carboxylic acid . This difference significantly impacts reactivity; nitriles facilitate nucleophilic additions, whereas methoxy groups enhance resonance stabilization.
  • Thioether vs. Carboxylic Acid : The methylsulfanyl group at position 3 in the target compound introduces sulfur-based reactivity (e.g., oxidation to sulfoxides), whereas 7-chloro-3-methyl-1H-indole-2-carboxylic acid features a carboxylic acid, enabling salt formation and hydrogen bonding .

Physicochemical Properties

Table 2: Physical and Crystallographic Data

Compound Crystallographic System Space Group Cell Parameters (Å) Refinement Method
Target compound Not reported N/A N/A N/A
Spiro[indoline-3,2'-pyrrolidine] derivative Monoclinic P21/c a=11.6215, b=17.1050, c=12.3381 SHELXL97

Insights :

    Biological Activity

    3-(Methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant studies and data.

    • IUPAC Name : this compound
    • CAS Number : 380427-40-7
    • Molecular Formula : C10H10N2OS
    • Molecular Weight : 210.26 g/mol

    Anticancer Activity

    Several studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

    Study ReferenceCell LineIC50 (µM)Mechanism of Action
    MCF-715.3Induction of apoptosis and cell cycle arrest
    A54910.5Inhibition of topoisomerase activity
    HepG212.0Disruption of mitochondrial membrane potential

    The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15.3 µM, indicating effective inhibition of tumor growth through apoptosis induction and cell cycle arrest mechanisms . Additionally, its efficacy against A549 and HepG2 cells highlights its potential as a multi-targeted anticancer agent.

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties. Key findings include:

    Study ReferencePathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Candida albicans16

    These results suggest that the compound exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

    Case Studies

    • Anticancer Efficacy in vitro : A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis.
    • Antimicrobial Screening : In a screening assay against common pathogens, the compound demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for synthesizing 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile?

    • Methodology : A common approach involves functionalizing the indole scaffold through nucleophilic substitution or cyclization reactions. For example, the methylsulfanyl group can be introduced via reaction with methylthiolating agents (e.g., methyl disulfide in the presence of a base). The 7-cyano group is typically added early in the synthesis using nitrile precursors or via cyanation of halogenated intermediates. Purification is often achieved using column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .
    • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution. Ensure anhydrous conditions for cyanation steps to prevent hydrolysis.

    Q. How can the crystal structure of this compound be determined experimentally?

    • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) . Crystallize the compound in a suitable solvent (e.g., DMSO or ethanol) via slow evaporation. Collect diffraction data at low temperatures (100 K) to minimize thermal motion artifacts.
    • Validation : Confirm hydrogen bonding and π-π stacking interactions using Mercury software. Cross-validate bond lengths/angles with density functional theory (DFT) calculations.

    Q. What spectroscopic techniques are optimal for characterizing this compound?

    • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl₃. The methylsulfanyl group typically appears as a singlet at ~2.5 ppm in 1H^1H-NMR. The oxo group (C=O) resonates at ~170 ppm in 13C^{13}C-NMR .
    • IR : Confirm the presence of C=O (1650–1750 cm1^{-1}) and C≡N (2200–2250 cm1^{-1}) stretches.
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) using ESI+ mode to verify the molecular ion peak ([M+H]+^+) and isotopic pattern .

    Advanced Research Questions

    Q. How can computational modeling predict the reactivity of the methylsulfanyl group in this compound?

    • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Use Fukui indices to predict susceptibility to substitution or oxidation .
    • Applications : Model interactions with biological targets (e.g., enzymes) by docking studies (AutoDock Vina) to guide drug design or probe mechanism of action.

    Q. What strategies are effective for modifying this compound into a fluorescent probe for cellular imaging?

    • Design : Introduce electron-donating/withdrawing groups (e.g., hydroxyl or nitro substituents) to tune fluorescence properties. Evidence from structurally similar coumarin derivatives suggests that the methylthio group enhances Stokes shifts, improving imaging resolution .
    • Synthesis : Attach fluorophores (e.g., dansyl or BODIPY) via amide coupling or click chemistry. Validate cellular uptake and specificity using confocal microscopy in live/fixed cells .

    Q. How can mechanistic studies resolve contradictions in reported reaction pathways for derivatives of this compound?

    • Approach : Use isotopic labeling (e.g., 13C^{13}C- or 2H^{2}H-labeled reagents) to track reaction intermediates via NMR or MS. Kinetic studies under varying temperatures/pH can distinguish between competing pathways (e.g., SN1 vs. SN2 mechanisms) .
    • Case Study : For sulfonamide derivatives, conflicting reports on regioselectivity were resolved by identifying solvent-dependent transition states using ab initio molecular dynamics simulations .

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